Kaempferol 3-glucuronide
Overview
Description
Kaempferol 3-glucuronide is a flavonol glycoside and an active metabolite of kaempferol with diverse biological activities . It is formed from kaempferol primarily in the small intestine . It has been found in Fragaria and is known to have anti-inflammatory effects .
Molecular Structure Analysis
The molecular formula of Kaempferol 3-glucuronide is C21H18O12 . Its structure includes a kaempferol moiety with a beta-D-glucosiduronic acid residue attached at the 3-position .Physical And Chemical Properties Analysis
Kaempferol 3-glucuronide has a molecular weight of 462.4 . It is a solid substance soluble in DMSO . Its density is 1.9±0.1 g/cm^3, and it has a boiling point of 876.8±65.0 °C at 760 mmHg .Scientific Research Applications
Metabolic and Pharmacokinetic Properties
- Absorption and Metabolism : Kaempferol 3-glucuronide, a significant flavonoid metabolite, demonstrates notable absorption and metabolism in humans. A study on its absorption from endive shows its presence predominantly as a 3-glucuronide conjugate in plasma and urine, suggesting its potential as a biomarker for flavonoid exposure (Dupont et al., 2004).
Biological Activities and Pharmacological Effects
- Glucose Metabolism Improvement : Kaempferol 3-glucuronide is found to target the AKT PH domain, activating the AKT/GSK3β signaling pathway. This activity helps in improving glucose consumption, indicating its potential in diabetes management (Fang et al., 2021).
- Antioxidant and Anti-inflammatory Activities : Research shows that kaempferol and its glycosides, including kaempferol 3-glucuronide, have significant antitumor, antioxidant, and anti-inflammatory effects. These findings point to their potential in treating various diseases related to oxidative stress and inflammation (Wang et al., 2018).
Role in Herbal Medicine
- Hypoglycemic Properties : In a herbal hypoglycemic collection, kaempferol 3-glucuronide has been identified as a major flavonol glycoside. This finding supports its role in managing blood sugar levels, particularly in type-2 diabetes (Kutovaya et al., 2020).
Interaction with Cellular Processes
- Efflux Transporters and Glucuronidation : The interaction of kaempferol 3-glucuronide with efflux transporters and glucuronidation processes is crucial in drug metabolism and elimination. This interplay significantly impacts the pharmacological activities of kaempferol, suggesting its role in modulating drug efficacy and toxicity (Li et al., 2018).
Therapeutic Potential
- Cardioprotective Effects : Kaempferol 3-glucuronide shows promise in protecting against myocardial ischemia/reperfusion injury. Its antioxidant activity and inhibition of Glycogen Synthase Kinase-3β highlight its therapeutic potential in heart-related ailments (Zhou et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)17-18(13(25)12-10(24)5-9(23)6-11(12)31-17)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-24,26-28H,(H,29,30)/t14-,15-,16+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTJVYCFNVUBOL-ZUGPOPFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415745 | |
Record name | Kaempferol 3-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kaempferol 3-glucuronide | |
CAS RN |
22688-78-4 | |
Record name | Kaempferol 3-O-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22688-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kaempferol 3-O-β-D-glucuronide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Kaempferol 3-glucuronide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGG5MC7LNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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